4-[4-(Trifluoromethoxy)phenoxy]piperidine
Übersicht
Beschreibung
4-[4-(Trifluoromethoxy)phenoxy]piperidine is a chemical compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a piperidine ring
Vorbereitungsmethoden
The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine typically involves the reaction of 4-(trifluoromethoxy)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenol group reacts with piperidine to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-[4-(Trifluoromethoxy)phenoxy]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Wissenschaftliche Forschungsanwendungen
4-[4-(Trifluoromethoxy)phenoxy]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[4-(Trifluoromethoxy)phenoxy]piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[4-(Trifluoromethoxy)phenoxy]piperidine can be compared with similar compounds such as:
4-[3-(Trifluoromethyl)phenoxy]piperidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its reactivity and biological activity.
2-(Trifluoromethoxy)phenol: This compound lacks the piperidine ring, making it less complex and with different applications.
1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride: This compound has a different substitution pattern on the piperidine ring, leading to distinct chemical and biological properties.
Biologische Aktivität
4-[4-(Trifluoromethoxy)phenoxy]piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for drug development, particularly focusing on its interactions with cytochrome P450 enzymes and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 297.70 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, which is crucial for membrane permeability and biological activity. The hydrochloride salt form of the compound increases its solubility in aqueous environments, facilitating various pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the trifluoromethoxy group while maintaining the integrity of the piperidine structure. The general synthetic pathway includes:
- Formation of the Piperidine Ring : Starting from commercially available precursors.
- Substitution Reactions : Introducing the trifluoromethoxy and phenoxy groups through nucleophilic aromatic substitution reactions.
- Purification : Utilizing techniques such as chromatography to isolate the desired product .
Cytochrome P450 Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes are critical in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs. This characteristic suggests that the compound could potentially increase the toxicity or alter the therapeutic effects of other medications due to altered metabolic profiles.
Neuropharmacological Potential
The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology. Its ability to influence neurotransmitter levels could be beneficial in treating neurological disorders or enhancing cognitive functions.
Anti-Tuberculosis Activity
Recent research has identified derivatives of this compound as candidates for anti-tuberculosis agents. A novel chemical entity derived from this compound class demonstrated efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This finding highlights the potential for developing new treatments for tuberculosis with improved safety profiles .
Structure-Activity Relationship (SAR)
A study focused on optimizing derivatives of this compound revealed that modifications to the outer phenyl ring significantly impacted anti-tuberculosis activity. Compounds with specific substitutions exhibited enhanced potency compared to simpler analogs, demonstrating the importance of structural modifications in developing effective therapeutics .
Comparative Analysis
The following table summarizes key compounds related to this compound, highlighting their similarities and unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-[4-Trifluoromethoxy)phenoxy]piperidine | 287952-67-4 | 0.98 | Lacks hydrochloride salt |
4-[3-(Trifluoromethoxy)phenoxy]piperidine | 459819-38-6 | 0.96 | Different position of trifluoromethoxy group |
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 950649-05-5 | 0.94 | Substituent position variation |
This table illustrates how variations in substituent positions can influence biological activities and pharmacological profiles, emphasizing the need for careful consideration during drug design.
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethoxy)phenoxy]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQOTFPZKNHYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583030 | |
Record name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287952-67-4 | |
Record name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287952-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.